molecular formula C12H11Cl2NO B1451447 3-Chloro-4-phenoxyaniline hydrochloride CAS No. 35734-64-6

3-Chloro-4-phenoxyaniline hydrochloride

Cat. No. B1451447
CAS RN: 35734-64-6
M. Wt: 256.12 g/mol
InChI Key: SLYYYJKEHVBMBK-UHFFFAOYSA-N
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Description

3-Chloro-4-phenoxyaniline hydrochloride is a chemical compound with the CAS Number: 35734-64-6 . Its molecular weight is 256.13 .


Molecular Structure Analysis

The molecular structure of 3-Chloro-4-phenoxyaniline hydrochloride can be represented by the Inchi Code: 1S/C12H10ClNO.ClH/c13-11-8-9 (14)6-7-12 (11)15-10-4-2-1-3-5-10;/h1-8H,14H2;1H . This indicates that the molecule consists of a chlorine atom (Cl), a nitrogen atom (N), an oxygen atom (O), and a phenyl group (C6H5) attached to an aniline group (C6H4NH2).

Scientific Research Applications

Supramolecular Structures and Material Science

Research on the structural comparison of 4-phenoxyanilines, including derivatives like 3-Chloro-4-phenoxyaniline, indicates their significance in supramolecular chemistry. The study by Dey and Desiraju (2004) on the supramolecular equivalence of ethynyl, chloro, bromo, and iodo groups showcases the importance of such compounds in understanding conditional isomorphism, which is crucial for the development of new materials and the study of crystal structures (Dey & Desiraju, 2004).

Environmental Chemistry and Pollution Control

In the context of environmental chemistry, derivatives of chloro-phenoxyaniline, like 4-chloro-3-methyl phenol, have been studied for their degradation pathways, highlighting the role of electrochemical oxidation in pollution control. This research provides a foundation for understanding how compounds related to 3-Chloro-4-phenoxyaniline hydrochloride can be managed in environmental settings, focusing on the removal of toxic compounds through advanced oxidation processes (Song et al., 2010).

Polymer Chemistry

Further, the aqueous polymerization of similar compounds, as studied by Sayyah et al. (2002), reveals the potential of chloro-phenoxyaniline derivatives in the synthesis of polymers with specific properties, including electrical conductivity and thermal stability. Such research underscores the importance of these compounds in developing new polymeric materials with tailored properties for various applications (Sayyah, Bahgat, & El-Salam, 2002).

Theoretical and Computational Chemistry

Theoretical investigations, like the one conducted by Saqib et al. (2016) on the antioxidant potential of chlorogenic acid, highlight the utility of computational chemistry in predicting the properties and reactivity of compounds. Although focused on a different compound, this study exemplifies how theoretical approaches can elucidate the chemical behavior of chloro-phenoxyaniline derivatives in biological systems and beyond (Saqib, Iqbal, Mahmood, & Akram, 2016).

Future Directions

The future directions for the use and study of 3-Chloro-4-phenoxyaniline hydrochloride are not specified in the web search results. It is typically used for research and development purposes .

properties

IUPAC Name

3-chloro-4-phenoxyaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO.ClH/c13-11-8-9(14)6-7-12(11)15-10-4-2-1-3-5-10;/h1-8H,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLYYYJKEHVBMBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=C(C=C2)N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70662816
Record name 3-Chloro-4-phenoxyaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70662816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-phenoxyaniline hydrochloride

CAS RN

35734-64-6
Record name 3-Chloro-4-phenoxyaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70662816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-4-phenoxyaniline hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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